2-Ethylbenzofuran-6-ol
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Overview
Description
2-Ethylbenzofuran-6-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzofuran-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-ethylphenol with a suitable reagent to form the benzofuran ring. This reaction often requires the presence of a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbenzofuran-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .
Scientific Research Applications
2-Ethylbenzofuran-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research has shown its potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to exert therapeutic effects .
Comparison with Similar Compounds
Benzofuran: The parent compound with a similar structure but without the ethyl and hydroxyl groups.
2-Methylbenzofuran-6-ol: A closely related compound with a methyl group instead of an ethyl group.
6-Hydroxybenzofuran: A compound with a hydroxyl group at the same position but lacking the ethyl group .
Uniqueness: 2-Ethylbenzofuran-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and hydroxyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
2-Ethylbenzofuran-6-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10O. The compound features an ethyl group attached to the benzofuran core, which influences its chemical behavior and interactions with biological systems. This structural modification allows for easier functionalization, making it a valuable precursor in the synthesis of more complex molecules with enhanced biological activities .
Biological Activities
Research indicates that this compound exhibits various pharmacological effects, including:
- Anticancer Activity : Compounds related to benzofurans have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of benzofuran have been tested against various human cancer cell lines, demonstrating significant antiproliferative activity .
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
- Analgesic Properties : Some studies indicate that derivatives may also possess analgesic effects, contributing to pain management strategies .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these biomolecules, leading to various therapeutic effects. For example, it has been suggested that the compound can inhibit certain enzymes involved in disease pathways or interact with cellular receptors to exert its pharmacological effects .
Case Studies and Experimental Results
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Antiproliferative Activity : A study evaluated the antiproliferative effects of 2-Ethylbenzofuran derivatives on several human cancer cell lines. The results indicated that certain derivatives exhibited up to a tenfold increase in potency compared to standard drugs like Combretastatin-A4 (CA-4) across multiple cell lines (Table 1) .
Compound Cell Line GI50 (µM) Comparison to CA-4 2-Ethylbenzofuran derivative A HBL-100 (breast) 5 10-fold increase 2-Ethylbenzofuran derivative B HeLa (cervix) 3 8-fold increase 2-Ethylbenzofuran derivative C SW1573 (lung) 4 9-fold increase - Synthesis and Derivative Development : Various synthetic routes have been explored to create derivatives with enhanced biological activity. A modified Larock-type coupling method was utilized to synthesize diverse benzofuran derivatives, which were subsequently tested for their biological properties .
Summary of Biological Studies
A comprehensive review of benzo[b]furan derivatives from 2011 to 2022 highlighted their extensive biological activities, including anticancer and anti-inflammatory effects. The review emphasized the importance of substituents on the benzofuran ring in determining the potency and selectivity against cancer cell lines .
Properties
IUPAC Name |
2-ethyl-1-benzofuran-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-6,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHWCHKIPSCPBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(O1)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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